molecular formula C15H12I3NO4 B1670318 Detrothyronine CAS No. 5714-08-9

Detrothyronine

Cat. No.: B1670318
CAS No.: 5714-08-9
M. Wt: 650.97 g/mol
InChI Key: AUYYCJSJGJYCDS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dextrothyronine, also known as D-thyroxine, is a thyroid hormone used to treat hyperlipidemia . It is the dextrorotary isomer of the synthetic thyroxine . The primary target of Dextrothyronine is the liver, where it stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL .

Mode of Action

It is known that dextrothyronine acts in the liver to stimulate the formation of ldl and, to a much greater extent, to increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . Dextrothyronine has no significant effect on high-density lipoproteins (HDL) .

Biochemical Pathways

Dextrothyronine affects several biochemical pathways. It is known that increased thyroid hormone levels can improve serum lipid profiles and reduce body fat . These positive effects are, however, counterbalanced by adverse effects on the heart, muscle, and bone, limiting their use . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds .

Pharmacokinetics

The pharmacokinetics of Dextrothyronine is similar to that of Levothyroxine, a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4) . About 70–80% of an oral dose of T4 is absorbed from the intestine . Maximum plasma concentrations of T4 are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered T4, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The result of Dextrothyronine’s action is a reduction in serum cholesterol and LDL . This is achieved by stimulating the formation of LDL and increasing its catabolism in the liver . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces .

Action Environment

The action of Dextrothyronine can be influenced by various environmental factors. For instance, changing environmental conditions such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can exacerbate the ecological threats posed by contaminants . .

Biochemical Analysis

Biochemical Properties

Dextrothyronine interacts with various enzymes, proteins, and other biomolecules. It is peripherally deiodinated to form triiodothyronine, which exerts a broad spectrum of stimulatory effects on cell metabolism . This interaction involves the binding of Dextrothyronine to thyroid receptors and, as it is a prohormone, it binds as a substrate to iodide peroxidase .

Cellular Effects

Dextrothyronine influences cell function by stimulating the formation of low-density lipoprotein (LDL) and increasing the catabolism of LDL in the liver . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL .

Molecular Mechanism

The molecular mechanism of Dextrothyronine is not completely understood. It is known to bind to thyroid receptors and act as a substrate to iodide peroxidase . This interaction leads to the stimulation of LDL formation and increased catabolism of LDL in the liver .

Temporal Effects in Laboratory Settings

It is known that the effects of Dextrothyronine on LDL formation and catabolism are significant and can lead to noticeable changes in serum cholesterol and LDL levels .

Dosage Effects in Animal Models

It is known that Dextrothyronine has a significant effect on LDL formation and catabolism, which could potentially vary with different dosages .

Metabolic Pathways

Dextrothyronine is involved in the metabolic pathway of LDL formation and catabolism in the liver . It interacts with enzymes involved in these processes, leading to increased excretion of cholesterol and bile acids via the biliary route into the feces .

Transport and Distribution

It is known that Dextrothyronine has a significant effect on LDL formation and catabolism in the liver .

Subcellular Localization

Given its significant role in LDL formation and catabolism in the liver, it is likely that Dextrothyronine is localized in areas of the cell involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rathyronine can be synthesized through a multi-step process involving the iodination of phenolic compounds followed by coupling reactions. The synthesis typically starts with the iodination of 4-hydroxyphenylalanine to produce 3,5-diiodo-4-hydroxyphenylalanine. This intermediate is then coupled with 4-hydroxy-3-iodophenol under specific reaction conditions to yield rathyronine .

Industrial Production Methods

Industrial production of rathyronine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to monitor the concentration of reactants, temperature, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Rathyronine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deiodinated derivatives, quinones, and substituted phenolic compounds .

Scientific Research Applications

Rathyronine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rathyronine is unique due to its synthetic origin and specific structural modifications that enhance its stability and bioavailability compared to natural thyroid hormones. Its ability to undergo various chemical reactions also makes it a valuable tool in research and industrial applications .

Properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYYCJSJGJYCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858995
Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine
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Molecular Weight

650.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3130-96-9, 6893-02-3, 5714-08-9
Record name DL-Triiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3130-96-9
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Record name Rathyronine [INN:DCF]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name liothyronine
Source DTP/NCI
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Record name Detrothyronin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46046
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Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine
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Record name Rathyronine
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Record name RATHYRONINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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